molecular formula C8H9NO2S2 B15007911 (5E)-5-(4-oxopentan-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-(4-oxopentan-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B15007911
M. Wt: 215.3 g/mol
InChI Key: IKMBGCIIBSHRAI-GQCTYLIASA-N
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Description

(5E)-5-(4-oxopentan-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone family Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-oxopentan-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of a thioamide with a suitable aldehyde or ketone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification techniques such as crystallization, distillation, or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-(4-oxopentan-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology

The compound’s biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research. Studies have shown that thiazolidinone derivatives can inhibit the growth of various bacterial and fungal strains.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its anti-inflammatory and anticancer properties are of particular interest, and it is being studied as a lead compound for the development of new drugs.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique structure and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (5E)-5-(4-oxopentan-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in biological pathways, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or protein function.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidin-2,4-dione: Known for its antidiabetic properties.

    Thiazolidine: A reduced form of thiazolidinone with different reactivity.

    Thiazole: A related heterocyclic compound with diverse biological activities.

Uniqueness

(5E)-5-(4-oxopentan-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific structure, which imparts distinct reactivity and biological properties

Properties

Molecular Formula

C8H9NO2S2

Molecular Weight

215.3 g/mol

IUPAC Name

(5E)-5-(4-oxopentan-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C8H9NO2S2/c1-4(3-5(2)10)6-7(11)9-8(12)13-6/h3H2,1-2H3,(H,9,11,12)/b6-4+

InChI Key

IKMBGCIIBSHRAI-GQCTYLIASA-N

Isomeric SMILES

C/C(=C\1/C(=O)NC(=S)S1)/CC(=O)C

Canonical SMILES

CC(=C1C(=O)NC(=S)S1)CC(=O)C

Origin of Product

United States

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